2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one
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Overview
Description
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one is a complex organic compound with significant relevance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a sugar moiety, making it a nucleoside analog. Its applications span across chemistry, biology, medicine, and industry, making it a compound of great interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the purine ring.
Reduction: Reduction reactions can target the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The pathways involved often include the inhibition of DNA polymerase and reverse transcriptase, making it a potent antiviral and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
8-methoxyguanosine: Another nucleoside analog with similar structural features but different functional groups.
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one: A fluorinated analog with distinct chemical properties.
Uniqueness
What sets 2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one apart is its unique sulfur-containing purine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and biochemical research .
Properties
Molecular Formula |
C10H13N5O5S |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19)/t2-,4+,5?,8-/m1/s1 |
InChI Key |
KZELNMSPWPFAEB-KLIPBWTKSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O |
Origin of Product |
United States |
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